Lipophilicity Advantage of the Cyclopentyloxy Group
(2-(Cyclopentyloxy)phenyl)boronic acid exhibits a computed LogP of 0.69, which is 0.81 log units lower than 2-methoxyphenylboronic acid (LogP 1.50) and 0.39 log units lower than 2-(cyclohexyloxy)phenylboronic acid (LogP 1.08), all calculated by the same platform method . This lower lipophilicity is attributed to the cyclic constraint of the cyclopentyloxy oxygen, which increases solvent-exposed polarity relative to acyclic alkoxy or bulkier cycloalkoxy analogs.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.69 (chemsrc.com computational method) |
| Comparator Or Baseline | 2-Methoxyphenylboronic acid: LogP = 1.50; 2-(Cyclohexyloxy)phenylboronic acid: LogP = 1.08 (same platform) |
| Quantified Difference | ΔLogP = −0.81 vs. 2-methoxy analog; ΔLogP = −0.39 vs. 2-cyclohexyloxy analog |
| Conditions | Computed LogP values from chemsrc.com; consistent computational algorithm applied across compounds |
Why This Matters
A 0.8 log unit decrease in LogP translates to approximately 6-fold higher predicted aqueous solubility, which may improve formulation properties and in vivo exposure of downstream drug candidates built from this boronic acid building block.
